N,N-Dipropylcyclohexanecarboxamide
Description
N,N-Dipropylcyclohexanecarboxamide (abbreviated here as DPCC; molecular formula: C₁₃H₂₅NO) is a carboxamide derivative featuring a cyclohexane backbone substituted with a dipropylamine group at the carboxamide nitrogen. DPCC has been studied in insect repellent formulations, notably in combination with DEET (N,N-diethyl-meta-toluamide) and isopropanol . Its primary application lies in repelling phlebotomine sand flies (Lutzomyia spp.), where it demonstrates moderate efficacy compared to other repellents like DEET and picaridin .
Properties
CAS No. |
67013-94-9 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N,N-dipropylcyclohexanecarboxamide |
InChI |
InChI=1S/C13H25NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3 |
InChI Key |
ZUDNLMHWFHBFNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N,N-Dipropylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N,N-dipropylamine. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired carboxamide .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using a one-pot process. This involves reacting a carboxylic acid with a di-substituted carbamoyl chloride in the presence of an organic tertiary base. This method is energy and time-efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Medicine: Research has explored its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dipropylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as analgesic or anti-inflammatory responses .
Comparison with Similar Compounds
Structural Analogues in the Cyclohexanecarboxamide Family
Key structural analogs of DPCC include:
Structural Insights :
- Steric Effects : Bulky substituents (e.g., in hexahydro-1-[(2-methylcyclohexyl)carbonyl]-1H-azepine) may hinder interactions with insect olfactory receptors, altering repellent efficacy .
Functional Comparison with Commercial Insect Repellents
Efficacy Against Sand Flies
DPCC’s performance is benchmarked against DEET, picaridin, and IR3535 (Table 1):
Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
